8-Amino-5-nitroisoquinolin

Übersicht

Beschreibung

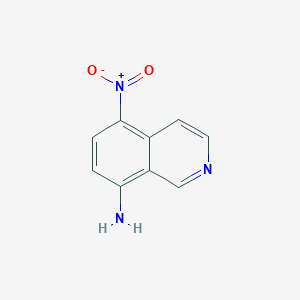

5-Nitroisoquinolin-8-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a nitro group at the 5-position and an amine group at the 8-position makes 5-nitroisoquinolin-8-amine a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

5-Nitroisoquinolin-8-amine has several applications in scientific research:

Wirkmechanismus

Target of Action

8-Aminoquinolines are known for their antimalarial activity. They are effective against the liver stages of Plasmodium infections .

Mode of Action

They have been used to clear liver-stage parasites, especially those from plasmodium vivax .

Pharmacokinetics

Tafenoquine, an 8-Aminoquinoline derivative, has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective in treating relapses of P. vivax malaria .

Result of Action

The primary result of the action of 8-Aminoquinolines is the prevention of relapsing malaria, as well as causal prophylaxis for malaria infections .

Action Environment

A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Nitroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the amination of 5-nitroisoquinoline. This process can be carried out under metal-catalyst-free conditions using oxidative nucleophilic substitution of hydrogen. The reaction typically involves the use of an appropriate arylamine in anhydrous dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of 5-nitroisoquinolin-8-amine may involve large-scale reactions using similar methodologies. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The absence of metal catalysts in the synthesis process is advantageous for pharmaceutical applications, as it eliminates the need for catalyst removal.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrazine hydrate, palladium on carbon (Pd/C).

Substitution: Primary aliphatic amines, pyridine, room temperature.

Major Products Formed

Reduction: N-alkylquinoline-5,8-diamines.

Substitution: N-substituted 5-nitrosoquinolin-8-amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Nitroisoquinoline: Lacks the amine group at the 8-position.

5-Nitrosoisoquinolin-8-amine: Contains a nitroso group instead of a nitro group.

Quinolin-8-amine: Lacks the nitro group at the 5-position.

Uniqueness

5-Nitroisoquinolin-8-amine is unique due to the presence of both a nitro group at the 5-position and an amine group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

5-Nitroisoquinolin-8-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Nitroisoquinolin-8-amine is characterized by the presence of both a nitro group at the 5-position and an amine group at the 8-position of the isoquinoline ring. This unique combination imparts distinct chemical reactivity and biological activity that is being explored for various applications.

The biological activity of 5-nitroisoquinolin-8-amine can be attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may act as a ligand, binding to specific proteins and modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of 5-nitroisoquinolin-8-amine exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by drug-resistant pathogens.

Antifungal Activity

The antifungal potential of this compound has also been explored. Studies show that certain derivatives can inhibit the growth of fungal pathogens, making them candidates for further development as antifungal agents.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of 5-nitroisoquinolin-8-amine. Various studies have reported its ability to inhibit cancer cell proliferation across multiple cancer cell lines. For instance, in vitro tests have shown that the compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with enhanced lipophilicity exhibited greater antimicrobial effects, highlighting structure-activity relationships (SAR) in drug design.

- Anticancer Mechanisms : Another investigation focused on the compound's effect on human lung cancer cells (A549). The study revealed that treatment with 5-nitroisoquinolin-8-amine led to significant reductions in cell viability and induced apoptosis via caspase activation pathways .

- Fungal Inhibition : Research assessing antifungal activity showed that certain derivatives effectively inhibited Candida albicans growth, suggesting potential therapeutic applications for fungal infections resistant to conventional treatments.

Eigenschaften

IUPAC Name |

5-nitroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJWKAJKMDAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.